molecular formula C11H18O4 B3327147 diethyl 3-butenylmalonate CAS No. 31696-00-1

diethyl 3-butenylmalonate

Cat. No.: B3327147
CAS No.: 31696-00-1
M. Wt: 214.26 g/mol
InChI Key: SNZFLJWANPHXKY-UHFFFAOYSA-N
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Description

Diethyl 3-butenylmalonate (CAS: 31696-00-1) is a malonic acid derivative with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . Structurally, it consists of a central malonate core esterified with two ethyl groups and substituted at the C2 position with a 3-butenyl group (CH₂CH₂CH=CH₂). This unsaturated alkyl chain imparts unique reactivity, particularly in cycloaddition, polymerization, or allylic substitution reactions. The compound is commonly utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry due to its ability to act as a nucleophile or participate in conjugate additions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-butenylmalonate can be synthesized through the alkylation of diethyl malonate with 3-butenyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with 3-butenyl bromide to form this compound. The reaction is usually carried out in an anhydrous solvent, such as ethanol or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-butenylmalonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The butenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the butenyl group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted malonates and derivatives.

Scientific Research Applications

Applications in Scientific Research

Diethyl 3-butenylmalonate has been utilized in several key areas:

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity : The presence of the double bond allows for further functionalization through reactions such as hydrogenation, halogenation, and polymerization.

Medicinal Chemistry

  • Drug Development : Compounds derived from this compound have shown potential as anti-inflammatory and analgesic agents. For instance, derivatives have been investigated for their efficacy against pain and inflammation in preclinical studies.

Agrochemicals

  • Pesticide Formulation : Its derivatives are explored for use in developing new pesticides that are more effective and environmentally friendly.

Data Table: Applications Overview

Application AreaDescriptionExample Compounds/Uses
Organic SynthesisIntermediate for various organic reactionsPharmaceuticals, agrochemicals
Medicinal ChemistryPotential anti-inflammatory agentsAnalgesics derived from malonate derivatives
AgrochemicalsDevelopment of new pesticidesEco-friendly pesticide formulations

Case Study 1: Synthesis of Anti-Inflammatory Agents

A study focused on synthesizing novel anti-inflammatory agents derived from this compound demonstrated its effectiveness in reducing inflammation in animal models. The synthesized compounds exhibited significant inhibition of inflammatory markers.

Case Study 2: Pesticide Development

Research into the use of this compound derivatives showed promising results in developing new classes of pesticides that target specific pests while minimizing environmental impact. Field trials indicated higher efficacy compared to traditional pesticides.

Mechanism of Action

The mechanism of action of diethyl 3-butenylmalonate involves its ability to undergo various chemical transformations. The compound’s ester groups can be hydrolyzed to form carboxylic acids, which can further participate in decarboxylation reactions. The butenyl group can undergo addition reactions, making the compound versatile in synthetic applications. Molecular targets and pathways include enzyme-catalyzed hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Similar Malonate Esters

Malonate esters are versatile building blocks in organic synthesis. Below is a detailed comparison of diethyl 3-butenylmalonate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Density (g/cm³) Boiling Point (°C)
This compound 31696-00-1 C₁₁H₁₈O₄ 214.26 3-Butenyl (allylic) - -
Diethyl (3-methylbut-2-enyl)malonate 22539-80-6 C₁₂H₂₀O₄ 228.28 Prenyl (isoprenyl) 0.9938 (18°C) 127 (11 Torr)
Diethyl benzylmalonate 607-81-8 C₁₄H₁₈O₄ 250.29 Benzyl (aromatic) - -
Diethyl isobutylmalonate - C₁₁H₂₀O₄ 216.27 Isobutyl (branched) - -
Dimethyl 2-(chromenopyridinyl)malonate - C₁₇H₁₅N₃O₅ 341.32 Chromenopyridine - -

Key Observations :

  • Unsaturation : this compound and its prenyl analog (CAS 22539-80-6) feature allylic double bonds, enhancing their reactivity in Diels-Alder or electrophilic additions compared to saturated derivatives like diethyl isobutylmalonate .
  • Steric Effects : Bulky substituents (e.g., benzyl in CAS 607-81-8) hinder nucleophilic attack at the malonate core, whereas smaller groups (e.g., 3-butenyl) facilitate reactions like alkylation or Michael additions .
  • Aromatic vs. Aliphatic : Benzyl-substituted malonates (CAS 607-81-8) are pivotal in synthesizing aromatic heterocycles, while aliphatic derivatives (e.g., 3-butenyl) are preferred for aliphatic chain elongation .

This compound

  • Cyclization Reactions : The 3-butenyl group participates in ring-closing metathesis or photoinduced [2+2] cycloadditions to form cyclic ketones or lactones .
  • Polymer Precursor : The allylic double bond enables radical-initiated polymerization for biodegradable polyester derivatives.

Diethyl (3-Methylbut-2-enyl)malonate (Prenyl Derivative)

  • Terpenoid Synthesis: The prenyl group mimics isoprenoid units in natural product synthesis, such as terpenes or steroids .
  • Lower Boiling Point : Volatility under reduced pressure (127°C at 11 Torr) makes it suitable for distillative purification .

Diethyl Benzylmalonate

  • Pharmaceutical Intermediates: Used to synthesize 4-hydroxy-3-benzylcoumarin and indanone derivatives with bioactive properties .
  • Steric Hindrance : The benzyl group slows ester hydrolysis, improving stability in acidic conditions compared to aliphatic malonates .

Di-t-Butyl Malonates ()

  • Steric Protection : The tert-butyl groups prevent unwanted side reactions, enabling selective C-alkylation in indole synthesis .
  • Crystallization-Driven Synthesis : Unlike ethyl esters, di-t-butyl derivatives (e.g., CAS 94430-87-2) often crystallize directly, avoiding chromatographic purification .

Reaction Conditions and Selectivity

Compound Preferred Reaction Conditions Key Catalyst/Reagent
This compound Allylic alkylation NaH, DMF, 0°C to rt Methyl iodide
Diethyl benzylmalonate Friedel-Crafts acylation AlCl₃, CH₂Cl₂, rt Acetyl chloride
Di-t-butyl malonates Selective C-alkylation K₂CO₃, THF, 0°C Alkyl halides

Notes:

  • This compound requires milder bases (e.g., NaH) for alkylation, while di-t-butyl derivatives tolerate stronger bases (K₂CO₃) due to steric protection .
  • Benzyl-substituted malonates undergo electrophilic substitution more readily than aliphatic analogs .

Biological Activity

Diethyl 3-butenylmalonate, also known as diethyl (3-methylbut-2-enyl)malonate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.288 g/mol
  • CAS Number : 22539-80-6
  • Synonyms : Diethyl 2-prenylmalonate, Diethyl 3-methyl-2-butenylmalonate

Biological Activities

This compound has been investigated for various biological activities, primarily due to its role as an intermediate in the synthesis of pharmacologically active compounds. Here are some key findings:

1. Anti-inflammatory Properties

Research indicates that this compound is involved in the synthesis of Feprazone, an anti-inflammatory agent used for managing inflammatory conditions. Its derivatives have shown promise in reducing inflammation and pain associated with various disorders .

2. Antioxidant Activity

Studies have demonstrated that compounds related to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders .

3. Enzyme Inhibition

This compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating conditions like hyperlipidemia by affecting lipid metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInvolved in the synthesis of Feprazone
AntioxidantExhibits protective effects against oxidative damage
Enzyme InhibitionPotential to inhibit enzymes related to lipid metabolism

Case Study: Synthesis and Biological Evaluation

A study conducted by researchers at the University of Toronto explored the synthesis of this compound derivatives and their biological evaluations. The results indicated that these derivatives showed significant anti-inflammatory activity in vitro, suggesting a mechanism of action that warrants further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl 3-butenylmalonate, and what reaction conditions are typically employed?

this compound is synthesized via alkylation of diethyl malonate using 3-butenyl halides or tosylates. Key steps include:

  • Generating the enolate ion of diethyl malonate using a strong base (e.g., NaH or LDA) in anhydrous THF or DMF .
  • Reacting the enolate with 3-butenyl electrophiles under controlled temperatures (0–25°C) to minimize side reactions.
  • Purification via fractional distillation or column chromatography to isolate the product .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • ¹H NMR : Look for characteristic signals: ester methylene protons (δ 4.1–4.3 ppm), butenyl protons (δ 5.6–5.8 ppm, vinyl CH₂), and malonate central CH (δ 3.3–3.5 ppm) .
  • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and C=C stretches (~1640 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₈O₄ (calculated 214.12 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

The compound is lipophilic , with high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in diethyl ether or ethyl acetate. Solubility in water is negligible (<0.1 mg/mL), requiring surfactants for aqueous-phase reactions .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, strong acids/bases, and high temperatures (>40°C) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in this compound synthesis?

  • Base Selection : Use LDA over NaH for enhanced enolate stability in THF, reducing side products like dialkylation .
  • Temperature Control : Maintain −10°C during alkylation to suppress β-hydride elimination.
  • Solvent Effects : Anhydrous DMF increases electrophile reactivity but may require post-reaction aqueous workup .

Q. What strategies resolve discrepancies in reported reaction yields for this compound?

  • Method Validation : Replicate reactions using standardized conditions (e.g., equimolar base, stoichiometric electrophile) to identify variables affecting reproducibility .
  • Analytical Cross-Check : Use HPLC or GC-MS to quantify impurities (e.g., unreacted diethyl malonate) that may skew yield calculations .

Q. How do steric and electronic factors influence nucleophilic additions to this compound?

  • Steric Effects : The butenyl group increases steric hindrance at the α-carbon, favoring 1,2-addition over 1,4-addition in Michael reactions.
  • Electronic Effects : Electron-withdrawing ester groups activate the malonate for nucleophilic attack but may deactivate the butenyl moiety for electrophilic additions .

Q. Can computational modeling predict this compound’s reactivity in asymmetric catalysis?

Yes. Density Functional Theory (DFT) simulations model:

  • Enolate formation energetics to predict base efficiency.
  • Transition-state geometries for stereoselective alkylation, aiding chiral catalyst design (e.g., cinchona alkaloids) .

Q. What purification techniques are most effective for isolating this compound?

  • Fractional Distillation : Effective for large-scale separation (bp ~250°C at reduced pressure).
  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for lab-scale purification, monitoring by TLC (Rf ~0.5) .

Q. How does the electronic environment of this compound affect its role in multicomponent reactions?

The electron-deficient malonate core facilitates Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. The butenyl group can undergo subsequent Diels-Alder reactions, enabling complex heterocycle synthesis .

Properties

IUPAC Name

diethyl 2-but-3-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFLJWANPHXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of sodium hydride (60% in mineral oil, 435 mg, 10.87 mmol, 1.1 eq) in DMF (20 mL) was treated dropwise with diethyl malonate (1.5 mL, 9.88 mmol, 1.0 eq). The reaction mixture was then cooled to 0° C. and 4-bromo-1-butene (1.0 mL, 9.88 mmol, 1 eq) was added dropwise. The reaction mixture was warmed to rt, stirred for 3 days and then partitioned between ether and water. The layers were separated, the aqueous layer was extracted with ether (2×50 mL) and the combined organic phases were washed with water (2×) and brine, dried over MgSO4 and concentrated. Column chromatography (SiO2, 5% ether/heptane) gave C8.1 (1.51 g, 71% yield) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 5.77 (m, 1 H), 5.00 (m, 2 H), 4.13 (q, J=7.1 Hz, 4 H), 3.43 (t, J=7.4 Hz, 1 H), 2.02 (m, 2 H), 1.84 (m, 2 H), 1.17 (t, J=7.1 Hz, 6 H).
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of NaOEt, prepared from the treatment of 1 L EtOH with sodium metal (19.5 g, 0.813 mol), was cooled to 0° C. and diethyl malonate (3-1, 100 g, 0.625 mol) was added dropwise over 0.5 h. After the addition was complete, the reaction was stirred for an additional 0.5 h, then a solution of 1-bromo-3-butene (76.1 mL, 0.75 mol) in 100 mL EtOH was added dropwise over forty-five minutes. The reaction was heated to reflux for 18 h, cooled and the solvent was removed in vacuo. The residue was dissolved in H2O and washed with EtOAc. The organic layer was dried with brine and MgSO4, filtered and evaporated. Fractional distillation of the residue (0.25-0.4 mm Hg, 70°-80° C.) gave 3-2 as a clear liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
76.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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